3-Bromo-2-fluoro-6-nitrophenylacetic acid
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Overview
Description
3-Bromo-2-fluoro-6-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various scientific research applications, including the synthesis of novel drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated equipment and stringent quality control measures. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-6-nitrophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different halogens or functional groups.
Reduction: Formation of 3-bromo-2-fluoro-6-aminophenylacetic acid.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-2-fluoro-6-nitrophenylacetic acid is used in a variety of scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and novel drugs.
Biology: In the study of biochemical pathways and interactions involving phenylacetic acid derivatives.
Medicine: Potential use in the development of therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-6-nitrophenylacetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and nitro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitrophenylacetic acid
- 3-Chloro-2-fluoro-6-nitrophenylacetic acid
- 3-Bromo-2-chloro-6-nitrophenylacetic acid
Uniqueness
3-Bromo-2-fluoro-6-nitrophenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, setting it apart from similar compounds .
Properties
IUPAC Name |
2-(3-bromo-2-fluoro-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMCEGIMVKYLEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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